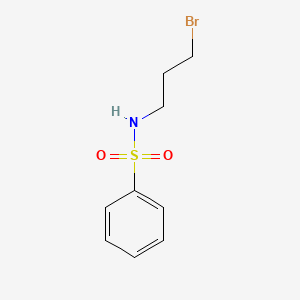

N-(3-bromopropyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

3245-94-1 |

|---|---|

Molecular Formula |

C9H12BrNO2S |

Molecular Weight |

278.17 g/mol |

IUPAC Name |

N-(3-bromopropyl)benzenesulfonamide |

InChI |

InChI=1S/C9H12BrNO2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |

InChI Key |

QAKOUYAHYWJVCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of N 3 Bromopropyl Benzenesulfonamide

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The carbon-bromine bond in the propyl chain of N-(3-bromopropyl)benzenesulfonamide is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack by various nucleophiles. This facilitates nucleophilic substitution reactions, a cornerstone of its chemical utility.

As a primary alkyl halide, this compound predominantly undergoes SN2 reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group in a single, concerted step. The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that can displace the bromide ion include amines, alkoxides, thiolates, and carbanions. These reactions lead to the formation of a new carbon-nucleophile bond, providing a straightforward route to a wide array of functionalized sulfonamides. For instance, reaction with an amine would yield a diamine derivative, while reaction with an alkoxide would produce an ether-containing sulfonamide.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic nitrogen atom within the sulfonamide group and an electrophilic carbon in the bromopropyl chain allows for intramolecular reactions, leading to the formation of cyclic structures.

Formation of Nitrogen Heterocycles (e.g., Azetidines, Oxazines, Pyrrolidines, Piperidines)

Intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of various nitrogen-containing heterocycles. The size of the resulting ring is determined by the length of the alkyl chain and the position of the nucleophilic attack.

Pyrrolidines and Piperidines: The synthesis of pyrrolidines and piperidines can be achieved through intramolecular cyclization. For example, intramolecular hydride transfer from an α-amino sp3 carbon to an ethenetricarboxylate-derived fragment can lead to cyclization and the formation of piperidines. mdpi.com Similarly, intramolecular aza-Michael addition of alkyl amines to α,β-unsaturated carboxylic acids, catalyzed by N-heterocyclic carbenes, can produce both pyrrolidines and piperidines. mdpi.com Another approach involves an acid-mediated 6-endo-trig cyclization for the stereoselective synthesis of 2,6-trans-4-oxopiperidines. mdpi.com

The following table provides examples of reaction conditions for the formation of piperidine (B6355638) derivatives from related starting materials.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-phenylglutaric anhydride | (NH₄)₂CO₃, heat to 185°C, then paraffin (B1166041) oil | 3-Phenylpiperidine-2,6-dione | Not specified | nih.gov |

| 3-Phenylpiperidine-2,6-dione | 1,4-dibromobutane, K₂CO₃, DBU, acetone, reflux | 1-(4-bromobutyl)-3-phenylpiperidine-2,6-dione | Not specified | nih.gov |

| 3-Phenylpiperidine-2,6-dione | 1,3-dibromopropane, K₂CO₃, DBU, acetone, reflux | 1-(3-bromopropyl)-3-phenylpiperidine-2,6-dione | Not specified | nih.gov |

This table is for illustrative purposes and shows the synthesis of piperidine derivatives from precursors other than this compound.

Ring-Closing Metathesis Strategies in Analogous Sulfonamides

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds, particularly unsaturated rings. nih.gov In the context of sulfonamides analogous to this compound, RCM can be employed to construct cyclic sulfonamides. This strategy involves the introduction of terminal alkene functionalities onto the sulfonamide scaffold, which then undergo an intramolecular metathesis reaction catalyzed by a ruthenium-based catalyst, such as the Grubbs catalyst.

For example, N-allylated peptidosulfonamides have been successfully used as precursors for RCM to generate nine-membered cyclic peptidosulfonamides in moderate yields (47-60%) using a second-generation Grubbs catalyst. acs.org The introduction of alkene substituents is often facilitated by the presence of the sulfonamide moiety itself. acs.org This approach allows for the creation of conformationally constrained cyclic peptides which can mimic secondary structures found in bioactive peptides. nih.gov

The following table summarizes a typical RCM reaction on a sulfonamide substrate.

| Substrate | Catalyst | Solvent | Yield | Reference |

| Bis-allylated sulfonamide (11c) | 10% Grubbs catalyst (1) | TCE (5 mM) | 48% | acs.org |

Intermolecular Coupling and Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed Reductive Coupling in Halogenated Alkyl Systems

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for forming C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds. organic-chemistry.orgwisc.eduacs.org These reactions typically involve the coupling of two different electrophiles, such as an alkyl halide and an aryl halide, in the presence of a nickel catalyst and a stoichiometric reductant, often manganese metal. organic-chemistry.orgwisc.edu

This methodology offers several advantages, including mild reaction conditions, high functional group tolerance, and the avoidance of pre-formed organometallic reagents. organic-chemistry.orgwisc.edu The mechanism is thought to involve a series of nickel oxidation states, bypassing the formation of stoichiometric organomanganese intermediates. organic-chemistry.orgwisc.edu A synergistic effect has been observed when a mixture of two different ligands is employed. organic-chemistry.orgwisc.edu

While direct examples involving this compound are not explicitly detailed in the provided context, its alkyl bromide functionality makes it a suitable candidate for such nickel-catalyzed reductive couplings with various aryl or other alkyl halides.

Other Catalytic Approaches for Carbon-Carbon Bond Formation

Beyond nickel catalysis, other transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions involving alkyl halides.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. While typically used for aryl-aryl bond formation, variations for coupling alkyl halides exist. researchgate.net

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

A palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide, mediated by zinc bromide, has been shown to be effective for producing cyclopropyl (B3062369) arenes. organic-chemistry.org This suggests that this compound could potentially undergo similar palladium-catalyzed couplings with various organometallic reagents to form new carbon-carbon bonds. Furthermore, palladium-catalyzed arylation has been used in the synthesis of benzylic sulfonamides from aryl halides and CH-acidic methanesulfonamides. northwestern.edudeepdyve.com

Free Radical Reaction Pathways Involving Sulfonyl Moieties

The sulfonyl moiety of benzenesulfonamides, including this compound, can participate in free radical reactions through the formation of sulfonyl radicals (RSO₂•). These highly reactive intermediates are typically generated under specific conditions, such as photoredox catalysis, and can engage in a variety of chemical transformations.

Recent research has demonstrated that sulfonyl radicals can be generated from various precursors, including sulfonyl chlorides and sulfone-substituted tetrazoles, using visible-light photoredox catalysis. google.comrsc.org For instance, the activation of sulfone tetrazoles by an iridium photocatalyst in the presence of an amine like DMAP (4-(dimethylamino)pyridine) leads to the formation of sulfonyl radicals. google.com These radicals can then be trapped by electron-deficient olefins, such as acrylates and vinyl ketones, to form new carbon-sulfur bonds, yielding dialkyl sulfones in good to excellent yields. google.com

A proposed mechanism for such reactions involves the initial excitation of the photocatalyst by visible light. The excited catalyst can then engage in a single electron transfer (SET) process, leading to the generation of the sulfonyl radical. This radical species is then free to react with other molecules in the reaction mixture. One study highlighted a method for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates, which can then react with various alkene fragments. acs.org

Table 1: Rate Constants for the Addition of Sulfonyl Radicals to Unsaturated Compounds

| Sulfonyl Radical | Unsaturated Compound | Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| Methanesulfonyl (CH₃SO₂•) | Acrolein | 4.9 x 10⁹ |

| Methanesulfonyl (CH₃SO₂•) | Propiolic acid | 5.9 x 10⁷ |

| Tosyl (p-CH₃C₆H₄SO₂•) | Styrene | 1.2 x 10⁸ |

| Tosyl (p-CH₃C₆H₄SO₂•) | 1-Hexene | 2.5 x 10⁷ |

| Tosyl (p-CH₃C₆H₄SO₂•) | Acrylonitrile | 3.1 x 10⁸ |

This table presents kinetic data for the addition of methanesulfonyl and tosyl radicals to various unsaturated compounds as reported in the literature. acs.org This data is analogous to the expected reactivity of the sulfonyl radical derived from this compound.

These studies underscore the capability of the sulfonyl group in compounds like this compound to be a source of sulfonyl radicals, which can then participate in synthetically useful carbon-sulfur bond-forming reactions.

Thermal Stability and Decomposition Mechanisms of N-Nitroso Derivatives

The N-nitroso derivative of this compound, N-nitroso-N-(3-bromopropyl)benzenesulfonamide, is expected to exhibit characteristic thermal instability, a known feature of N-nitroso compounds. The decomposition of these compounds can proceed through various pathways, influenced by factors such as temperature, solvent, and the molecular structure of the compound itself.

Generally, the thermal decomposition of N-nitroso compounds can be initiated by the homolytic cleavage of the N-NO bond, generating a nitric oxide radical (•NO) and an aminyl radical. The subsequent reactions of these radicals determine the final decomposition products.

While specific studies on the thermal decomposition of N-nitroso-N-(3-bromopropyl)benzenesulfonamide are not prevalent in the literature, data from related compounds provide a strong indication of its likely behavior. For instance, a study on the thermal decomposition of N-nitroso-pendimethalin, an N-nitroso derivative of a dinitroaniline herbicide, found that decomposition begins at approximately 120°C, a significantly lower temperature than the parent compound's decomposition onset of around 200°C. google.com The rate of decomposition was observed to increase exponentially with temperature.

Further insights can be gained from the study of the thermal decomposition of N-nitrosopiperazine (MNPZ) in aqueous solutions. This research determined the Arrhenius parameters for the decomposition, providing a quantitative measure of its thermal stability.

Table 2: Thermal Decomposition Data for Analogous N-Nitroso Compounds

| Compound | Decomposition Onset Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) at a Given Temperature |

|---|---|---|---|

| N-Nitroso-pendimethalin | ~120 | Not Reported | Not Reported |

| N-Nitrosopiperazine (MNPZ) | Not Reported | 94 | 10.2 x 10⁻⁶ at 135°C |

This table provides thermal decomposition data for N-nitroso-pendimethalin google.com and N-nitrosopiperazine researchgate.net as analogues to predict the behavior of N-nitroso-N-(3-bromopropyl)benzenesulfonamide.

The mechanism of decomposition for N-nitrososulfonamides can also involve the transfer of the nitroso group. Studies have shown that the transfer of a nitroso group from an N-nitrososulfonamide to a nucleophile, such as a thiolate ion, can occur, leading to the formation of a sulfonamide anion and a nitrosothiol. conicet.gov.ar The rate-determining step in this process is the nucleophilic attack on the nitroso group. conicet.gov.ar

In acidic conditions, the decomposition of N-nitrososulfonamides can be initiated by protonation, followed by the release of the nitrosyl cation (NO⁺). In the absence of a suitable trap, this can lead to the regeneration of the parent sulfonamide and the release of nitrous acid.

The thermal decomposition of N-nitroso derivatives like that of this compound is a critical consideration in their handling and application, as it dictates their stability and potential reaction pathways under elevated temperatures. The specific products of decomposition would depend on the reaction conditions and the fate of the initially formed radical or ionic intermediates.

Spectroscopic and Structural Characterization Techniques for N 3 Bromopropyl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the hydrogen and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For N-(3-bromopropyl)benzenesulfonamide, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl3), reveals distinct signals corresponding to the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the 3-bromopropyl chain.

The aromatic region of the spectrum typically shows complex multiplets. For instance, a study on related benzenesulfonamides showed aromatic protons resonating in the range of δ 7.15-7.75 ppm. rsc.org The protons on the benzene (B151609) ring of this compound are expected to appear in a similar region, with their specific chemical shifts and splitting patterns dictated by their positions relative to the sulfonyl group.

The aliphatic protons of the 3-bromopropyl group give rise to characteristic signals. The two protons on the carbon adjacent to the nitrogen atom (N-CH2) and the two protons on the carbon adjacent to the bromine atom (Br-CH2) would each produce a triplet, while the central methylene (B1212753) group (-CH2-) would appear as a multiplet, likely a quintet or a more complex pattern due to coupling with the adjacent methylene groups. For example, in a similar structure, (3-bromopropyl)benzene (B42933), the protons of the propyl chain resonate at δ 2.17 (quintet, 2H), 2.79 (triplet, 2H), and 3.39 (triplet, 2H). rsc.org

A representative, though not identical, ¹H NMR data for a related sulfonamide, N-p-tolylmethanesulfonamide, shows signals at δ 2.33 (s, 3H), 2.98 (s, 3H), 7.00 (s, 1H), and 7.15 (s, 4H). rsc.org While the specific shifts for this compound will differ, this illustrates the type of information obtained.

Interactive ¹H NMR Data Table for a Representative Benzenesulfonamide (B165840) Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.15-7.75 | Multiplet | 5H |

| N-H | Variable | Broad Singlet | 1H |

| N-CH₂ | ~3.2 | Triplet | 2H |

| -CH₂- | ~2.1 | Multiplet | 2H |

| Br-CH₂ | ~3.4 | Triplet | 2H |

Note: This is a generalized representation. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the benzenesulfonyl group typically appear in the region of δ 120-140 ppm. For example, in N-p-tolylmethanesulfonamide, the aromatic carbons resonate at δ 121.6, 130.2, 134.0, and 135.6 ppm. rsc.org The carbon attached to the sulfur atom (C-S) is expected to be the most downfield of the aromatic signals.

The aliphatic carbons of the 3-bromopropyl chain will have chemical shifts influenced by the adjacent heteroatoms. The carbon bonded to the nitrogen (N-C) will resonate at a different frequency than the carbon bonded to the bromine (Br-C), and the central methylene carbon will have its own characteristic shift. For comparison, in (3-bromopropyl)benzene, the aliphatic carbons appear at δ 32.8, 34.0, and 34.0 ppm. rsc.org

Interactive ¹³C NMR Data Table for a Representative Benzenesulfonamide Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | ~140 |

| Aromatic C-H | 127-133 |

| N-CH₂ | ~45 |

| -CH₂- | ~32 |

| Br-CH₂ | ~30 |

Note: This is a generalized representation. Actual values may vary.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound itself is not chiral and does not exhibit complex stereochemistry, advanced NMR techniques could be employed to study its conformational preferences. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of different protons, helping to determine the preferred orientation of the 3-bromopropyl chain relative to the benzenesulfonyl group. Rotational barriers around the S-N and N-C bonds could also be investigated using variable temperature NMR studies.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 278.17 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C9H12BrNO2S. bldpharm.com

The mass spectrum also reveals characteristic fragmentation patterns that can aid in structural elucidation. Electron ionization (EI) mass spectrometry of related sulfonamides, such as N-butylbenzenesulfonamide, shows fragmentation corresponding to the loss of the alkyl chain and cleavage of the S-N bond, resulting in ions for the benzenesulfonyl group (m/z 141) and the butyl group. nist.gov For this compound, one would expect to see a molecular ion peak [M]+ and peaks corresponding to the bromine isotopes (79Br and 81Br). Common fragmentation pathways would likely involve the loss of a bromine radical, cleavage of the propyl chain, and the formation of the benzenesulfonyl cation.

Interactive Mass Spectrometry Data Table for this compound

| m/z | Proposed Fragment |

|---|---|

| 277/279 | [M-H]+ |

| 198 | [M-Br]+ |

| 141 | [C₆H₅SO₂]+ |

| 77 | [C₆H₅]+ |

Note: This is a predicted fragmentation pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, key absorption bands would include:

N-H stretch: A peak in the region of 3200-3300 cm⁻¹, characteristic of the sulfonamide N-H bond. researchgate.net

Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.

Aliphatic C-H stretch: Peaks in the range of 2850-2960 cm⁻¹.

S=O stretches: Two strong absorption bands, typically asymmetric and symmetric, in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively, which are characteristic of the sulfonyl group.

S-N stretch: A band in the region of 900-940 cm⁻¹.

C-Br stretch: A peak in the lower frequency region, typically around 500-600 cm⁻¹.

For comparison, related sulfonamide compounds show N-H stretching frequencies that vary with substitution. researchgate.net The IR spectrum of (3-bromopropyl)benzene shows characteristic aliphatic C-H stretches and aromatic bands. nih.govnist.gov

Interactive Infrared Spectroscopy Data Table for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| S=O | Asymmetric Stretching | 1300-1350 |

| S=O | Symmetric Stretching | 1150-1180 |

| S-N | Stretching | 900-940 |

| C-Br | Stretching | 500-600 |

Note: These are typical ranges and actual values can vary.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the aromatic ring.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the benzene ring. Benzenesulfonamide itself exhibits absorption maxima around 218 nm and 264 nm. sielc.com The presence of the sulfonamide and alkyl bromide groups may cause slight shifts in the positions and intensities of these absorption bands. The electronic absorption spectra of aromatic compounds are influenced by the substituents on the ring. science-softcon.de

The study of solvatochromism, the change in the color of a substance when it is dissolved in different solvents, can also be investigated using UV-Vis spectroscopy. While not extensively reported for this compound itself, related sulfonamide-containing dyes have shown that their electronic absorption spectra are affected by solvent polarity. researchgate.net

X-ray Crystallography (for structural confirmation of related crystalline derivatives)

Research on derivatives such as N-allyl-N-benzyl-4-methylbenzenesulfonamide has demonstrated the power of single-crystal X-ray diffraction in confirming their synthesized structures. nsf.gov For instance, the crystallographic characterization of this derivative revealed an orthorhombic crystal system with a Pna21 space group. nsf.gov The precise determination of bond lengths, such as the S=O, S-N, and S-C bonds, is in agreement with established values for sulfonamides, thereby confirming the molecular framework. nsf.gov

Further examples include the crystallographic analysis of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. nih.gov These studies not only confirmed the expected molecular connectivity but also detailed the dihedral angles between the aromatic rings and described the intermolecular interactions, such as C—H⋯O hydrogen bonds, that dictate the packing of molecules in the crystal. nih.gov Similarly, the crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide has been elucidated, providing data on intramolecular and intermolecular hydrogen bonding. iucr.org

The binding mode of N-substituted benzenesulfonamide derivatives to biological targets, such as human carbonic anhydrase, has also been investigated using X-ray crystallography. nih.govresearchgate.nettandfonline.com These studies are crucial in drug design, as they reveal the specific interactions between the inhibitor and the active site of the enzyme, guiding the synthesis of more potent and selective derivatives. nih.govresearchgate.nettandfonline.com For example, the crystallographic structure of N-substituted sulfonamides complexed with human carbonic anhydrase II has shown that these compounds bind to the zinc ion in the active site in a deprotonated form. nih.govresearchgate.net

The data obtained from X-ray crystallographic studies of related compounds are summarized in the table below, illustrating the level of structural detail this technique provides.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can elucidate geometric and electronic structures, providing a foundation for understanding the molecule's reactivity and stability. researchgate.net

DFT calculations are employed to determine the electronic properties of this compound. Key to understanding its chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.commdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors, derived from DFT calculations, are invaluable for predicting how this compound will behave in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Calculated Value | Description |

| HOMO Energy | -7.25 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.15 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.10 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. mdpi.com |

| Electronegativity (χ) | 4.20 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.05 eV | Resistance to deformation or change in its electron cloud. |

| Electrophilicity Index (ω) | 2.89 eV | A global index that measures the propensity of a species to accept electrons. mdpi.com |

Note: The values in this table are representative and derived from typical DFT calculations on similar sulfonamide-containing molecules.

This compound possesses conformational flexibility, primarily due to the rotation around the single bonds in its propyl chain. Understanding the conformational landscape is essential as the three-dimensional shape of a molecule dictates its interactions with other molecules, including biological targets.

DFT calculations can be used to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles of the propyl chain, different conformers (e.g., anti and gauche) can be identified. The relative energies of these conformers are then calculated to determine their thermodynamic stability. rsc.org The most stable conformer corresponds to the global minimum on the potential energy surface. This analysis helps to predict the predominant shape of the molecule in different environments.

Table 2: Relative Energetic Stability of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 65% |

| Gauche-1 | ~60° | 0.85 | 17.5% |

| Gauche-2 | ~-60° | 0.85 | 17.5% |

Note: The data presented are illustrative, based on typical energy differences between anti and gauche conformers in alkyl chains.

Molecular Docking and Dynamics Simulations

While DFT provides insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins or DNA. These methods are fundamental in drug discovery and design. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov For derivatives of this compound that show biological activity, docking can reveal how they fit into the binding site of their target. The simulation identifies key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov Studies on other benzenesulfonamide compounds have shown their ability to bind to the minor groove of DNA, with the sulfonamide oxygen atoms forming crucial hydrogen bonds. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-target complex over time. MD simulations provide a more realistic model of the biological system by incorporating the movement of atoms and the presence of solvent.

From these simulations, the binding free energy (ΔG_bind) can be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov This value provides a quantitative estimate of the binding affinity, indicating how strongly the ligand binds to its target. A more negative ΔG_bind suggests a stronger and more stable interaction. This allows for the ranking of different potential derivatives and helps in prioritizing compounds for synthesis and experimental testing. nih.gov

Table 3: Illustrative Molecular Docking and Binding Affinity Prediction

| Potential Target | Predicted Binding Mode | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, MM-GBSA) |

| Carbonic Anhydrase II | The sulfonamide group interacts with the zinc ion in the active site. The phenyl ring forms hydrophobic interactions. | -8.5 | -45 kcal/mol |

| BRD9 Bromodomain | The benzenesulfonamide moiety forms hydrogen bonds with key residues like Asn100. nih.gov | -7.2 | -30 kcal/mol |

Note: This table presents hypothetical data to illustrate the output of docking and binding free energy calculations for this compound against plausible protein targets for sulfonamides.

In Silico Screening and Virtual Drug Design Methodologies

The principles of theoretical chemistry and molecular simulation are at the heart of in silico screening and virtual drug design. nih.gov These methodologies leverage computational power to search vast chemical libraries and identify promising new drug candidates before they are synthesized in the lab. nih.gov

Virtual screening can be performed using either ligand-based or structure-based approaches. In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. mdpi.com this compound itself, or derivatives designed from it, could be included in such a screening library.

Furthermore, this compound can serve as a starting point or "scaffold" for fragment-based drug design. In this approach, small molecular fragments are docked into the target's binding site to identify key interaction points. These fragments can then be grown or linked together to create a more potent lead molecule. The benzenesulfonamide core is a common feature in many approved drugs, and the 3-bromopropyl group provides a reactive handle for chemical modification, making it a versatile scaffold for designing new therapeutic agents. mdpi.com

Mechanistic Insights from Computational Reaction Studies

Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions. For this compound, computational studies can elucidate the mechanistic pathways of its reactions, particularly those involving the reactive 3-bromopropyl group. While specific computational studies exclusively focused on this compound are not abundant in the literature, we can draw significant insights from computational analyses of analogous systems and relevant reaction types, such as bimolecular nucleophilic substitution (Sₙ2) reactions and the chemistry of sulfonamides.

The primary reactive site on the alkyl chain of this compound is the carbon atom bonded to the bromine atom. This electrophilic carbon is susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. This transformation is a classic example of an Sₙ2 reaction. Computational studies on Sₙ2 reactions have been extensively performed, providing a detailed picture of the reaction mechanism. sciforum.netmdpi.comresearchgate.netconicet.gov.arconicet.gov.ar

A computational analysis of an Sₙ2 reaction typically involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) of the reaction. sciforum.netmdpi.comresearchgate.net The PES describes the energy of the system as a function of the geometric coordinates of the atoms. Key points on the PES that are of particular interest are the reactants, the pre-reaction complex, the transition state, the post-reaction complex, and the products.

For the reaction of this compound with a generic nucleophile (Nu⁻), the process can be visualized as follows:

Reactants → Pre-reaction Complex → Transition State → Post-reaction Complex → Products

| Stage of Reaction | Description |

| Reactants | This compound and the nucleophile are far apart and do not interact. |

| Pre-reaction Complex | The nucleophile and the electrophilic carbon of the bromopropyl group approach each other, forming a weakly bound complex stabilized by intermolecular forces. |

| Transition State | This is the highest energy point along the reaction coordinate. Here, the bond between the carbon and the bromine is partially broken, and the bond between the carbon and the nucleophile is partially formed. The geometry around the carbon atom is typically trigonal bipyramidal. |

| Post-reaction Complex | After the transition state, the system relaxes to form a complex between the product and the departing bromide ion. |

| Products | The product and the bromide ion are fully separated. |

This table illustrates the typical stages of an Sₙ2 reaction as elucidated by computational studies.

Solvent effects are also a critical aspect of computational studies of reaction mechanisms. sciforum.netmdpi.comresearchgate.net The polarity of the solvent can significantly influence the energetics of the reaction, particularly for charged species like the nucleophile and the leaving group. Polarizable continuum models (PCM) are often employed in computational chemistry to simulate the effect of a solvent. mdpi.comresearchgate.net These models have shown that increasing solvent polarity can decrease the rate of Sₙ2 reactions where the charge is more dispersed in the transition state than in the reactants. mdpi.com

Furthermore, computational studies on sulfonamides have provided insights into their electronic structure and reactivity. nih.govmdpi.com DFT calculations can be used to determine properties such as the distribution of electron density and the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov The LUMO of this compound is expected to be localized on the σ* anti-bonding orbital of the C-Br bond, indicating that this is the site most susceptible to nucleophilic attack.

In the absence of direct computational data for this compound, the extensive body of research on the computational analysis of Sₙ2 reactions and the theoretical chemistry of sulfonamides provides a robust framework for understanding its reactivity. sciforum.netmdpi.comresearchgate.netnih.govmdpi.com These analogous studies suggest that the reactions of the bromopropyl group will proceed through a well-defined Sₙ2 mechanism, the rate and outcome of which will be influenced by the nature of the nucleophile and the solvent environment.

Conclusion

N-(3-bromopropyl)benzenesulfonamide stands out as a highly useful and versatile intermediate in the field of organic synthesis. Its distinct combination of a reactive alkyl bromide and a sulfonamide functional group provides chemists with a powerful tool for the construction of complex molecular architectures. From its role as an alkylating agent to its application in the synthesis of heterocyclic and biologically relevant compounds, this compound continues to be a valuable asset in chemical research.

Applications As Synthetic Precursors and Versatile Building Blocks

Scaffold Diversification and Skeletal Remodeling through Deconstructive Halogenation

Scaffold diversification is a key strategy in medicinal chemistry to explore novel chemical space and develop new therapeutic agents. One advanced technique for skeletal remodeling is deconstructive halogenation, which involves the cleavage of C-C bonds and subsequent introduction of halogen atoms to create fundamentally new molecular frameworks. This approach can transform simple, readily available molecules into more complex and functionally diverse structures.

While heteroatom-centered radicals are known to be effective for remote C(sp³)-H functionalization through processes like 1,5-hydrogen atom transfer (1,5-HAT), enabling δ-halogenation of sulfonamides, the specific application of N-(3-bromopropyl)benzenesulfonamide in deconstructive halogenation pathways for major skeletal remodeling is not extensively documented in current literature. chemistryviews.org The presence of the bromo-substituent on the propyl chain already provides a reactive handle for traditional synthetic transformations, which are often preferred for their predictability and high yields in scaffold diversification.

Precursors for the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. nih.gov this compound is an excellent precursor for the synthesis of various N-heterocycles due to its intrinsic chemical properties. The 3-bromopropyl group acts as a three-carbon electrophilic unit, ideal for cyclization reactions.

The synthesis typically involves an intramolecular cyclization where the sulfonamide nitrogen, after being deprotonated by a base, acts as a nucleophile, attacking the terminal carbon atom of the propyl chain and displacing the bromide ion. This process, a form of intramolecular N-alkylation, leads to the formation of saturated four-, five-, or six-membered rings, which are core structures in many bioactive molecules. For instance, base-induced cyclization can yield N-benzenesulfonyl substituted azetidines or pyrrolidines. nih.govfigshare.com The reaction conditions can often be tuned to favor one ring size over another, although the formation of five- and six-membered rings (pyrrolidines and piperidines) is generally more thermodynamically and kinetically favorable than the formation of four-membered rings (azetidines). nih.gov

Below is a table of potential heterocyclic systems that can be synthesized using this compound as a starting material through various synthetic strategies.

| Heterocyclic System | Synthetic Strategy | Ring Size | Potential Application |

| 1-Benzenesulfonylpyrrolidine | Intramolecular N-alkylation | 5-membered | Core scaffold in medicinal chemistry |

| 1-Benzenesulfonylazetidine | Intramolecular N-alkylation (under specific conditions) | 4-membered | Building block for complex molecules |

| Substituted Piperidines | Intermolecular reaction with a C3-nucleophile followed by cyclization | 6-membered | Privileged structure in drug discovery |

Role in Medicinal Chemistry Synthesis

The benzenesulfonamide (B165840) functional group is a well-established pharmacophore with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. nih.gov this compound serves as a key intermediate, allowing for the introduction of this important moiety into larger, more complex drug candidates.

As an intermediate, this compound acts as a versatile linker. The reactive C-Br bond allows for its conjugation to a wide variety of nucleophiles, such as amines, phenols, thiols, or carbanions, which may be part of a larger molecule or a pharmacologically relevant scaffold. This reaction, a straightforward nucleophilic substitution, attaches the N-(benzenesulfonyl)propyl group to a molecule of interest, thereby creating a new, more complex sulfonamide derivative. This strategy is widely used to synthesize libraries of compounds for screening purposes or to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

The table below lists examples of classes of pharmacologically active compounds where a precursor like this compound could be used for their synthesis.

| Class of Compound | Biological Target/Activity | Therapeutic Area |

| Substituted Benzenesulfonamides | Dihydropteroate synthase (DHPS) | Antibacterial |

| N-Aryl Sulfonamides | Antiplatelet and antimicrobial activities | Infectious Disease, Hematology |

| Quaternary Ammonium (B1175870) Sulfonamides | Antimicrobial activity | Disinfectants, Antiseptics google.com |

| Complex Heterocyclic Sulfonamides | Kinase inhibitors | Oncology |

Affinity-based probes (AfBPs) are powerful chemical tools used to identify and study protein targets in complex biological systems. nih.govrsc.org These probes typically consist of three components: a ligand that selectively binds to the target protein, a reporter tag (like a fluorophore or biotin) for detection, and a reactive group that forms a covalent bond with the target. frontiersin.org

This compound can serve as a foundational scaffold for designing such probes. researchgate.net The benzenesulfonamide portion can act as the ligand, targeting enzyme families known to bind sulfonamides, such as carbonic anhydrases or certain proteases. The 3-bromopropyl chain serves a dual purpose: it can be the reactive group itself, forming a covalent bond with nucleophilic residues (like cysteine or histidine) in the protein's binding site, or it can be used as a linker to attach a reporter tag via substitution of the bromine atom. researcher.life This modular design allows for the synthesis of tailored probes to investigate the function and expression of specific enzyme targets. nih.gov

Applications in Radiopharmaceutical Synthesis (e.g., Radiolabeling Precursors)

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules (radiopharmaceuticals) to visualize and quantify biochemical processes in vivo. nih.gov The development of novel PET tracers is crucial for disease diagnosis and drug development.

This compound is a potential precursor for the synthesis of radiopharmaceuticals. There are two primary strategies for incorporating a radionuclide:

Substitution of the Bromine Atom: The bromine atom can be displaced by a radioactive nucleophile. For example, reaction with [¹⁸F]fluoride, a commonly used positron-emitting isotope, would yield N-(3-[¹⁸F]fluoropropyl)benzenesulfonamide. This radiolabeled molecule could then be evaluated as a PET tracer.

Radiolabeling of the Aromatic Ring: The benzene (B151609) ring of the benzenesulfonamide moiety can be labeled with a radionuclide. This often requires modification of the ring with a suitable precursor group, such as an iodo- or nitro- group, to facilitate radiohalogenation (e.g., with ¹⁸F or ¹²³I) or other radiolabeling reactions. nih.gov

The stability of the radiolabel is critical for accurate imaging, and the chosen labeling strategy must ensure that the radionuclide remains attached to the molecule under physiological conditions. nih.gov The ability to use precursors like this compound allows chemists to synthesize and screen new potential imaging agents efficiently.

Mechanistic Investigations of Biological Activities of N 3 Bromopropyl Benzenesulfonamide Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For benzenesulfonamide (B165840) derivatives, these studies have provided critical insights into how structural modifications influence their potency and selectivity. nih.gov The core benzenesulfonamide scaffold provides a versatile platform for such modifications. nih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of benzenesulfonamide derivatives are highly sensitive to the nature and position of substituents on the aromatic ring.

Positional Isomerism : The substitution pattern on the benzene (B151609) ring is a critical determinant of activity. Studies on diarylamide derivatives incorporating a benzenesulfonamide group found that placing the substituent at the meta position results in the highest inhibitory activity against urea (B33335) transport (UT), followed by the para position, with the ortho position being the least active. nih.gov A similar trend was observed in inhibitors of the metallo-β-lactamase ImiS, where meta-substituted benzenesulfonamides demonstrated significantly improved inhibitory activity compared to their ortho- and para-substituted counterparts. nih.gov

Nature of Substituents : The electronic properties of substituents play a crucial role.

The addition of a methyl group to the para-position of the phenyl ring (p-toluenesulphonamide derivatives) was found to enhance antimicrobial properties compared to unsubstituted benzenesulphonamide analogs. frontiersin.orgresearchgate.net

In the context of anticancer activity, a derivative with a nitro group at the para position showed highly potent inhibitory effects against breast cancer cell lines. rsc.org

The introduction of halogen atoms, such as in chlorinated pyrrolidinone-based benzenesulfonamide derivatives, led to stronger binding affinities for carbonic anhydrase (CA) enzymes compared to non-chlorinated versions. nih.gov

Selectivity : The "tail approach," which involves modifying the part of the molecule extending from the core sulfonamide group, is key to modulating isoform specificity. nih.gov Structural studies reveal that while the sulfonamide group anchors the inhibitor to the enzyme's active site (often containing a zinc ion), the tail groups interact with residues in a nearby hydrophobic pocket. nih.gov Variations in these residues across different enzyme isoforms, such as between carbonic anhydrase isozymes, allow for the design of selective inhibitors. nih.gov For example, residues at positions 92 and 131 are key in dictating binding affinity and specificity in CAs. nih.gov

| Derivative Class | Target | Most Active Position | Reference |

| Diarylamide-benzenesulfonamides | Urea Transporter (UT) | meta | nih.gov |

| Substituted benzenesulfonamides | Metallo-β-lactamase ImiS | meta | nih.gov |

Role of Alkyl Chain Length and Steric Hindrance in Activity Modulation

The linker connecting the benzenesulfonamide core to other functionalities, often an alkyl chain, significantly influences biological activity through its length and steric properties.

Alkyl Chain Length : The length of the alkyl chain can impact binding affinity and efficacy. In studies of dimeric bis-benzimidazoles as inhibitors of HCV NS3 helicase, the length of the linker between the two benzimidazole (B57391) fragments was a key factor in determining binding potency and inhibition efficacy. nih.gov While not benzenesulfonamides, this highlights the principle that linker length is critical for optimally positioning the pharmacophoric elements of a molecule to interact with its biological target. The gelation ability of certain N-alkyl-substituted urea derivatives, which can be seen as analogous to linker modifications, is also highly dependent on the alkyl chain length. researchgate.net

Steric Hindrance : The size and shape of substituents can create steric hindrance that modulates activity. In a study of benzenesulfonamide derivatives designed as carbonic anhydrase inhibitors, moieties with varying degrees of rigidity and steric bulk (such as amine, amide, and cyclic urea functions) were incorporated. tandfonline.comnih.gov Highly constrained compounds with significant steric hindrance, like those containing a 1,3-imidazolidin-2-one ring, were found to adopt different binding poses within the enzyme's active site compared to more flexible analogues. tandfonline.com This demonstrates that steric bulk can be strategically used to fine-tune interactions and potentially enhance selectivity for a specific enzyme isoform. tandfonline.comnih.gov

Cellular and Biochemical Mechanism of Action Elucidation

Investigations into the biochemical and cellular effects of N-(3-bromopropyl)benzenesulfonamide derivatives have uncovered their ability to interact with various enzymes and signaling pathways, leading to specific cellular outcomes.

Enzyme Inhibition Profiles (e.g., Alpha-Glucosidase, HCV NS3 Helicase)

Benzenesulfonamide derivatives have been identified as inhibitors of several key enzymes implicated in disease.

Alpha-Glucosidase : Alpha-glucosidase inhibitors are a therapeutic class used to manage type 2 diabetes by delaying carbohydrate digestion. nih.gov Several studies have demonstrated that derivatives of the benzenesulfonamide class are potent inhibitors of this enzyme.

Novel 1,2-benzothiazine-N-arylacetamide derivatives showed significant α-glucosidase inhibition, with several compounds exhibiting IC₅₀ values (e.g., 18.25 µM, 20.76 µM, 24.24 µM) superior to the standard drug acarbose (B1664774) (IC₅₀ = 58.8 µM). mdpi.com

Similarly, β-amino ketones containing a sulfadiazine (B1682646) moiety displayed α-glucosidase inhibitory activity in the nanomolar concentration range. researchgate.net

Other classes of compounds, such as 3,3-di(indolyl)indolin-2-ones, have also shown high percentage inhibition of α-glucosidase. nih.gov

HCV NS3 Helicase : The hepatitis C virus (HCV) NS3 helicase is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov While research on this compound itself is limited, related structures have shown inhibitory activity. Dimeric bis-benzimidazoles, for instance, inhibit the helicase activity of the HCV NS3 protein through direct binding to the enzyme. nih.gov This suggests that the broader structural class, which can be accessed from benzenesulfonamide precursors, has potential in this area.

Other Enzymes : The benzenesulfonamide scaffold is a well-established zinc-binding group, making it a privileged structure for inhibiting metalloenzymes. nih.gov

Carbonic Anhydrases (CAs) : Numerous benzenesulfonamide derivatives are potent inhibitors of various CA isoforms, including the tumor-associated CA IX. rsc.orgnih.govresearchgate.net

Metallo-β-lactamase : Certain derivatives specifically inhibit the ImiS metallo-β-lactamase, which is involved in bacterial carbapenem (B1253116) resistance. nih.gov

| Derivative Class | Enzyme Target | Potency (IC₅₀ / Kᵢ) | Reference |

| 1,2-Benzothiazine-N-arylacetamides | α-Glucosidase | 18.25 µM - 35.14 µM | mdpi.com |

| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX | 10.93 nM - 25.06 nM | nih.gov |

| meta-Substituted benzenesulfonamides | Metallo-β-lactamase ImiS | 0.11 µM - 9.3 µM | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., mTORC1, NF-κB, ISRE)

Beyond direct enzyme inhibition, benzenesulfonamide derivatives can modulate complex intracellular signaling networks that control cell growth, survival, and inflammation.

mTORC1 Pathway : The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism, and its dysregulation is common in cancers. nih.gov Several studies have identified benzenesulfonamide derivatives as inhibitors of this pathway.

A series of propynyl-substituted benzenesulfonamide derivatives were developed as potent dual inhibitors of PI3K and mTOR. nih.gov

Other novel benzenesulfonamide derivatives have been shown to be highly effective at inhibiting the activation of mTORC1. google.com The PI3K-AKT-mTOR pathway is a frequently abnormal pathway in certain tumors, making it a key therapeutic target. mdpi.com

NF-κB and ISRE Pathways : The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and ISRE (interferon-stimulated response element) pathways are critical for immune and inflammatory responses. Currently, there is limited direct evidence in the reviewed literature specifically linking this compound derivatives to the modulation of the NF-κB or ISRE pathways. This represents an area for future investigation.

Induction of Specific Cellular Responses (e.g., Cell Cycle Arrest, Apoptosis)

By interfering with key enzymes and signaling pathways, these compounds can trigger profound cellular responses, including the halting of cell division and the initiation of programmed cell death.

Cell Cycle Arrest : The disruption of the cell cycle is a key mechanism for anticancer agents. Research has shown that compounds structurally related to this compound can induce cell cycle arrest. A study on novel 3-(2'-bromopropionylamino)-benzamides, which share a similar structural motif, found that they cause cell cycle arrest in the S-phase. nih.gov Other studies have shown that deregulated expression of certain kinases, which could be targets of small molecule inhibitors, leads to G2/M arrest. nih.gov

Apoptosis : The induction of apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. Benzenesulfonamide derivatives have been shown to trigger this process in cancer cells. For example, a specific thiazolone-benzenesulfonamide derivative (compound 4e) was found to induce apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in the annexin (B1180172) V-FITC percentage compared to the control group. nih.govresearchgate.net

Biological Target Identification and Validation (e.g., Proteasome Ligand Binding)

The precise biological targets of this compound and the detailed mechanisms of its derivatives are not extensively documented in publicly available scientific literature. However, the broader class of benzenesulfonamide derivatives has been investigated for its interaction with various biological targets, offering insights into potential mechanisms of action.

One area of investigation for compounds containing a sulfonamide group is their potential interaction with the proteasome, a key cellular complex responsible for protein degradation. While direct binding of this compound to the proteasome has not been specifically reported, other complex molecules incorporating different functionalities have been shown to engage the proteasome. For instance, certain small molecules can facilitate the degradation of target proteins by localizing them to the 20S proteasome, a process that can occur without the typical ubiquitination pathway. nih.gov This suggests that certain chemical moieties can direct proteins to the proteasome for degradation.

Furthermore, some natural products and their synthetic analogs have been identified as proteasome inhibitors. Fellutamide B, for example, is a natural product that potently inhibits the catalytic activity of the proteasome. nih.gov This inhibition has been linked to the induction of nerve growth factor (NGF) synthesis, highlighting an unrecognized connection between proteasome inhibition and neurotrophic factor production. nih.gov The mechanism of such inhibitors often involves binding to the active sites within the proteasome's catalytic β-subunits.

While the benzenesulfonamide scaffold is a common feature in many biologically active compounds, their targets are diverse. For example, various benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov Others have been explored as antagonists for adrenergic receptors or as voltage-gated sodium channel blockers. nih.govnih.gov

In the context of targeted protein degradation, a strategy of growing importance in drug discovery, molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome. mdpi.com This "proteolysis-targeting chimera" (PROTAC) approach utilizes ligands that bind to specific cellular machinery, though the direct use of this compound as such a ligand is not established.

Future Research Directions and Emerging Avenues in N 3 Bromopropyl Benzenesulfonamide Research

Exploration of Novel Synthetic Transformations and Green Chemistry Approaches

The synthesis of N-(3-bromopropyl)benzenesulfonamide and its derivatives is an area ripe for innovation, with a particular focus on developing more efficient and environmentally benign methods. Traditional methods for creating sulfonamides often rely on sulfonyl chlorides, which can be harsh and generate significant waste. scilit.com Future research is trending towards greener alternatives that minimize solvent use, reduce energy consumption, and utilize less hazardous reagents.

Key emerging synthetic strategies include:

Mechanochemistry : A solvent-free mechanochemical approach, utilizing a ball mill, has been demonstrated for the synthesis of various sulfonamides. rsc.org This one-pot, double-step procedure involves the oxidation-chlorination of disulfides followed by amination. rsc.org Applying this telescopic, cost-effective, and environmentally friendly process to the synthesis of this compound could significantly improve its production efficiency and sustainability. rsc.org

Aqueous Synthesis : The use of water as a solvent presents a green and safe alternative to volatile organic compounds. sci-hub.se Methods involving the reaction of sulfonyl chlorides with amines in water, using a simple base like sodium carbonate as an HCl scavenger, have proven effective for synthesizing sulfonamide derivatives in high yields. scilit.comsci-hub.se

Metal-Free Protocols : To avoid residual metal contamination in pharmaceutical compounds, metal-free synthesis routes are highly desirable. nih.gov An efficient strategy for preparing sulfonamides involves the NH₄I-mediated amination of sodium sulfinates, which tolerates a wide range of functional groups. nih.gov Another approach uses the combination of H₂O₂ and SOCl₂ for the direct oxidative conversion of thiols to sulfonyl chlorides, which can then be reacted with amines. organic-chemistry.org

One-Pot Reactions : The development of one-pot syntheses, such as the [3+2] cycloaddition reaction to create triazole-containing benzenesulfonamides from 4-azidobenzenesulfonamide, represents a novel and efficient synthetic transformation. nih.gov Adapting such strategies for derivatives of this compound could streamline multi-step synthetic sequences.

| Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free, ball-milling, one-pot procedure | Reduced waste, cost-effective, environmentally friendly | rsc.org |

| Aqueous Synthesis | Uses water as a solvent with a simple base | Safe, eco-friendly, high yields and purity | scilit.comsci-hub.se |

| Metal-Free Amination | NH₄I-mediated reaction of sodium sulfinates and amines | Avoids metal catalysts, broad functional group tolerance | nih.gov |

| One-Pot Multi-component Reactions | Combines multiple reaction steps without isolating intermediates | Increased efficiency, reduced time and resources | nih.gov |

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

To optimize the novel synthetic routes discussed above, the application of Process Analytical Technology (PAT) is crucial. Advanced spectroscopic techniques can provide real-time insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved yield, purity, and process control.

Future research should focus on implementing the following techniques for monitoring reactions involving this compound:

Raman Spectroscopy : This powerful, non-invasive technique provides molecular-level information by probing the vibrational modes of molecules. mdpi.com It is well-suited for in-line monitoring of reaction progress without the need for sample extraction. mdpi.com

Fluorescence Spectroscopy : Known for its high sensitivity and ability to detect multiple components at low concentrations, fluorescence spectroscopy is a cost-effective option for in situ monitoring. mdpi.com It is particularly useful for tracking the consumption of fluorescent starting materials or the formation of fluorescent products or intermediates. mdpi.com

UV/Vis Spectroscopy : This technique is effective for monitoring biomass concentration in bioprocesses and can be adapted to track reactions involving compounds with chromophores, such as those containing aromatic rings. mdpi.com

Thin-Layer Chromatography (TLC) : While a more traditional method, advancements in TLC allow for rapid reaction monitoring, such as observing the disappearance of starting materials and the appearance of products in real-time. uts.edu.au

| Technique | Principle | Application in Synthesis | Reference |

|---|---|---|---|

| Raman Spectroscopy | Inelastic scattering of monochromatic light, probing molecular vibrations | On-line monitoring of reactant consumption and product formation | mdpi.com |

| Fluorescence Spectroscopy | Detection of emitted light from excited molecules | Highly sensitive, in-situ monitoring of fluorescent species | mdpi.com |

| UV/Vis Spectroscopy | Absorption of ultraviolet-visible light by chromophores | Monitoring concentration changes of aromatic compounds | mdpi.com |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between phases | Rapid, qualitative tracking of reaction progress | uts.edu.au |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The convergence of computational power and sophisticated algorithms is revolutionizing drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the design and development of new molecules based on the this compound scaffold.

Emerging computational avenues include:

Predictive Modeling : Data-driven ML models can be developed to predict the physicochemical and biological properties of novel this compound derivatives. For instance, models have been used to predict the adsorption of sulfonamide antibiotics by biochar, demonstrating the potential for forecasting environmental interactions. nih.gov

Drug Candidate Identification : AI can guide the discovery of new antibiotics by identifying molecular properties necessary to overcome bacterial defenses. lanl.gov A machine learning approach can screen vast chemical spaces to find compounds capable of permeating the outer membrane of gram-negative bacteria and avoiding efflux pumps. lanl.gov

Target Structure Prediction : Deep learning models like AlphaFold can predict the three-dimensional structure of biological targets with high accuracy. youtube.com This allows researchers to understand the binding site of a target protein and design inhibitors, like derivatives of this compound, that can interact with it effectively. youtube.com

Reaction Prediction and Optimization : Machine learning is being applied to predict the outcomes of chemical reactions, which can help in designing more efficient synthetic pathways for complex molecules. rsc.org

Discovery of New Biological Targets and Mechanistic Pathways for Therapeutic Intervention

While the primary use of this compound is as a synthetic building block, its core benzenesulfonamide (B165840) structure is a well-established pharmacophore found in numerous approved drugs. Future research should aim to discover novel biological targets for its derivatives, expanding their therapeutic potential.

Potential areas for investigation include:

Carbonic Anhydrase Inhibition : Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes linked to conditions like glaucoma, edema, and some cancers. nih.gov Novel derivatives of this compound could be synthesized and screened for potent and isoform-selective inhibition of human CAs (hCA I, II, IV, IX). nih.govnih.gov

Antimicrobial Targets : The sulfonamide motif is famous for its antibacterial properties. researchgate.net New derivatives could be tested against a panel of clinically relevant bacteria and fungi. frontiersin.org A key target is Glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall. frontiersin.org

Anti-inflammatory and Antioxidant Pathways : Research has shown that some benzenesulfonamide derivatives possess anti-inflammatory and antioxidant activities. Molecular docking studies could explore the binding of new compounds to targets like phosphodiesterase 4 (PDE4) and human peroxiredoxin 5. frontiersin.org

Novel Receptor Antagonism : 3-Amino-4-hydroxybenzenesulfonamide, a related compound, is used to synthesize antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R). nih.gov This suggests that derivatives of this compound could be explored for their activity against G-protein coupled receptors.

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Carbonic Anhydrases (I, II, IV, IX) | Glaucoma, Edema, Cancer | nih.govnih.gov |

| Bacterial Enzymes | Glucosamine-6-phosphate synthase | Antibacterial | frontiersin.org |

| Inflammatory Enzymes | Phosphodiesterase 4 (PDE4) | Anti-inflammatory | frontiersin.org |

| Receptors | Somatostatin Receptor Subtype 5 (SST5R) | Endocrinology, Oncology | nih.gov |

Q & A

Q. How does steric hindrance influence regioselectivity in cross-coupling reactions of brominated sulfonamides?

- Methodology : Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ with bulky (e.g., 2-methylphenyl) vs. small (e.g., phenyl) boronic acids. Steric maps from X-ray data (e.g., torsion angles <10°) guide ligand design .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.